Physicochemical properties of Methyl 5-formyl-1H-pyrrole-3-carboxylate
Physicochemical properties of Methyl 5-formyl-1H-pyrrole-3-carboxylate
The following technical guide details the physicochemical properties, spectral characteristics, and synthetic utility of Methyl 5-formyl-1H-pyrrole-3-carboxylate .
A Core Scaffold for Medicinal Chemistry and Indolizine Synthesis[1][2]
Executive Summary
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional heterocyclic building block characterized by an electron-rich pyrrole core substituted with two electrophilic handles: a formyl group at the C5 position and a methyl ester at the C3 position.[1][2] This specific substitution pattern renders it a critical intermediate in the synthesis of MCL-1 inhibitors (anti-apoptotic targets in oncology) and fused heterocyclic systems like indolizines .[2] Its physicochemical profile balances the lipophilicity required for organic synthesis with the polarity needed for specific binding interactions in drug discovery.
Chemical Identity & Structural Analysis[3][4]
| Property | Detail |
| IUPAC Name | Methyl 5-formyl-1H-pyrrole-3-carboxylate |
| CAS Number | 5910-05-4 |
| Molecular Formula | C |
| Molecular Weight | 167.16 g/mol |
| SMILES | COC(=O)c1cc(nc1)C=O[1][2][3] |
| InChI Key | YCIHQDVIAISDPS-UHFFFAOYSA-N |
Structural Commentary
The molecule features a 1,3,5-substitution pattern on the pyrrole ring.[1][2]
-
C3-Ester: Acts as an electron-withdrawing group (EWG), stabilizing the pyrrole ring against oxidation while providing a handle for hydrolysis or amide coupling.[1][2]
-
C5-Formyl: A reactive aldehyde positioned for condensation reactions (e.g., Knoevenagel, Wittig) or heterocyclization.[1][2]
-
N1-Proton: The pyrrole NH remains unsubstituted, maintaining hydrogen bond donor capability (pKa ~16.[1][2]5) and allowing for N-alkylation strategies.[1]
Physicochemical Properties[4][5][6][7][8]
The following data aggregates experimental values and high-confidence predictive models for the specific methyl ester derivative.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | [1, 2] |
| Melting Point | > 80 °C (Predicted range based on analogs) | Experimental value not reported in standard commercial COAs; analogs typically melt 110–140°C.[1][2] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM.[1][2] Sparingly soluble in water. | Polar organic solvents required.[2] |
| LogP (Predicted) | 0.6 – 1.1 | Moderate lipophilicity suitable for drug scaffolds.[2] |
| Acidity (pKa) | ~16.5 (Pyrrole NH) | Weak acid; requires strong bases (e.g., Cs |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 3 (C=O ester, C=O aldehyde, N) |
Spectral Characterization
Accurate spectral assignment is crucial for validating the regiochemistry of the formyl group relative to the ester.[2]
Nuclear Magnetic Resonance (NMR)
Data derived from solution-phase experiments in CDCl
- 10.13 (s, 1H): Pyrrole NH. The broad singlet and extreme downfield shift indicate hydrogen bonding.
- 9.57 (d, J = 1.2 Hz, 1H): Formyl proton (CHO).[1][2][4] The doublet splitting arises from long-range coupling to the pyrrole ring proton.
- 7.71 (dd, J = 1.2, 3.0 Hz, 1H): Pyrrole CH (C2 position).[1][4] Deshielded by the adjacent ester.
- 7.40 (dd, J = 2.4, 1.5 Hz, 1H): Pyrrole CH (C4 position).[1][4]
-
3.86 (s, 3H): Methyl ester (OCH
).[1][4]
-
Carbonyls:
180.0 (Aldehyde C=O), 164.0 (Ester C=O).[1][2] -
Aromatic Carbons:
133.1, 129.7, 121.3, 118.8.[1][2][4] -
Aliphatic Carbon:
51.6 (OCH ).[2][4]
Infrared Spectroscopy (IR)[1][6]
-
(KBr): Distinct bands at ~1710 cm
(Ester C=O) and ~1660 cm (Aldehyde C=O).[1][2] The NH stretch appears broad around 3200–3300 cm .[1]
Reactivity & Synthesis Workflow
Reactivity Profile
The molecule exhibits three distinct reactivity vectors, allowing for orthogonal functionalization.[2]
Figure 1: Orthogonal reactivity map highlighting the compound's utility in divergent synthesis.[1][2]
Synthetic Protocol: N-Alkylation (MCL-1 Inhibitor Route)
A primary application of this scaffold is in the synthesis of MCL-1 inhibitors, where the pyrrole nitrogen is alkylated with chiral epoxides or halides [4].[1][2]
Standard Procedure:
-
Reagents: Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv), Electrophile (e.g., (S)-2-methyloxirane, 2.0 equiv), Cesium Carbonate (Cs
CO , 2.0 equiv).[1][2] -
Solvent: Acetonitrile/Methanol (3:1 v/v).
-
Conditions: Heat to 60°C for 45 minutes.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na
SO . -
Yield: Typically >80% conversion due to the enhanced acidity of the pyrrole NH provided by the electron-withdrawing ester and formyl groups.[2]
Applications in Drug Discovery[1][10]
Oncology (MCL-1 Inhibition)
Overexpression of MCL-1 prevents apoptosis in cancer cells.[1][2][5] Methyl 5-formyl-1H-pyrrole-3-carboxylate serves as the "head group" in several inhibitor classes. The formyl group is often reductively aminated to attach solubilizing tails, while the ester is hydrolyzed to form a pharmacophore capable of salt-bridging with Arg263 in the MCL-1 binding pocket [4].[1]
Indolizine Synthesis
The compound undergoes tandem reactions with
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidation of the aldehyde to the carboxylic acid.
-
Storage: Refrigerate (2–8°C). Keep container tightly closed.
References
-
ChemScene. (2023). Product Data: Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate and analogs. Retrieved from [1]
-
BLD Pharm. (2023). Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4) Technical Specifications. Retrieved from [1]
-
Ge, Y.-Q., Jia, J., Yang, H., Zhao, G.-L., Zhan, F.-X., & Wang, J. (2009).[1][2] A Facile Approach to Indolizines via Tandem Reaction. Heterocycles , 78(3), 728.[1][2][4] (Contains specific NMR data). Retrieved from [1]
-
Gilead Sciences, Inc. (2019).[6] MCL-1 Inhibitors and Methods of Use. US Patent App. 2019/0352271 A1 . (Details N-alkylation protocols). Retrieved from
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- 3. PubChemLite - 5-formyl-4-methyl-1h-pyrrole-3-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
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- 5. US20190352271A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
